tert-butyl N-(5-aminohexyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-aminohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-9(12)7-5-6-8-13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEWEINPDBGECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-43-2 | |
| Record name | tert-butyl N-(5-aminohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl N 5 Aminohexyl Carbamate and Allied Hexanediamine Derivatives
Direct Synthesis Approaches
Direct synthesis approaches aim to produce tert-butyl N-(5-aminohexyl)carbamate in a single key step from 1,6-hexanediamine (B7767898). These methods primarily revolve around the careful control of reaction conditions to favor mono-acylation over the formation of the di-protected byproduct.
Acylation Reactions Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)
Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) or Boc₂O, is the most prevalent reagent for the introduction of the Boc protecting group onto amines. mychemblog.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. In the context of diamines, preventing the second amino group from reacting is the principal challenge.
A straightforward method to favor the formation of the mono-Boc protected product is to use a large excess of the diamine relative to the Boc anhydride. google.com By maintaining a high concentration of the starting diamine, the probability of a Boc₂O molecule encountering an already mono-protected diamine is statistically reduced.
One documented procedure involves dissolving 1,6-hexanediamine and a base, such as triethylamine (B128534), in a solvent like dichloromethane (B109758) (DCM). A solution of Boc anhydride in DCM is then added dropwise. A typical molar ratio of 1,6-hexanediamine to triethylamine to Boc anhydride is 5:1:1. google.com This method has been reported to yield N-Boc-1,6-hexanediamine at a rate of 73.0%. google.com The excess unreacted diamine can be removed by aqueous extraction during workup. While simple, this approach can be inefficient in terms of atom economy due to the large excess of the diamine required.
The choice of solvent and catalyst plays a pivotal role in optimizing the chemoselectivity of the mono-Boc protection of diamines. Methanol (B129727) has been identified as a suitable solvent that can keep all reagents and products in solution, which is particularly beneficial in flow chemistry systems. sigmaaldrich.com In contrast, apolar solvents like dichloromethane or toluene (B28343) can lead to the precipitation of products, potentially blocking reactors in continuous flow setups. sigmaaldrich.com
The use of catalysts can also influence the reaction outcome. While many Boc protections are performed with a base, acidic catalysts have also been explored. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be an efficient and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org Another approach involves using iodine as a catalyst for the protection of various amines with Boc₂O under solvent-free conditions at room temperature. organic-chemistry.org In some cases, 4-(dimethylamino)pyridine (DMAP) is used as a catalyst, although its use can sometimes lead to the formation of side products depending on the substrate and reaction conditions. researchgate.net
Microreactor technology offers precise control over reaction parameters such as temperature and stoichiometry, which can significantly improve the yield of the mono-protected product. sigmaaldrich.com For the mono-Boc protection of piperazine, a related symmetrical diamine, optimization in a microreactor showed that a maximum yield of 45% for the mono-protected product was achieved using 0.8 equivalents of Boc anhydride. sigmaaldrich.com This level of control is more challenging to achieve in traditional batch reactors. sigmaaldrich.com
Regioselective Monoprotection Techniques for Symmetrical Diamines
To overcome the inherent difficulty of selectively protecting one of two identical amino groups, regioselective techniques have been developed. A highly effective strategy involves the temporary deactivation of one amino group by protonation.
A common and efficient "one-pot" procedure involves the formation of the mono-hydrochloride salt of the diamine prior to the addition of Boc₂O. scielo.org.mxresearchgate.net In this method, one equivalent of an acid, such as hydrogen chloride (HCl), is added to the diamine in a solvent like aqueous methanol. researchgate.net This protonates one of the amino groups, rendering it non-nucleophilic. The subsequent addition of one equivalent of Boc₂O leads to the selective acylation of the remaining free amino group. researchgate.netresearchgate.net Neutralization with a base then yields the desired mono-Boc-protected diamine. researchgate.net This method has been successfully applied to a range of acyclic symmetrical diamines, including 1,3-propanediamine and 1,4-diaminobutane, with yields ranging from 65% to 87%. researchgate.netresearchgate.net
An alternative to using HCl gas is the in-situ generation of the mono-HCl salt using reagents like trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂). scielo.org.mxresearchgate.net A procedure using Me₃SiCl involves adding it dropwise to a solution of the diamine in anhydrous methanol at 0 °C. After allowing the mixture to warm to room temperature, water and Boc₂O are added. The reaction proceeds for about an hour, and after an extractive workup and pH adjustment, the pure mono-protected diamine is obtained. scielo.org.mx This method has been shown to be effective for various aliphatic diamines, from 1,2- to 1,8-diamines. researchgate.net
The following table summarizes the yields for the mono-Boc protection of various diamines using the HCl salt method.
| Diamine | Product | Yield (%) | Reference |
| Ethylenediamine | tert-butyl N-(2-aminoethyl)carbamate | 87 | researchgate.net |
| 1,3-Propanediamine | tert-butyl N-(3-aminopropyl)carbamate | 75 | researchgate.net |
| 1,4-Diaminobutane | tert-butyl N-(4-aminobutyl)carbamate | 65 | researchgate.net |
| 1,5-Diaminopentane | tert-butyl N-(5-aminopentyl)carbamate | 74 | researchgate.net |
Multi-Step Synthetic Routes
Multi-step synthetic routes provide an alternative pathway to this compound, often offering better selectivity and avoiding the statistical mixtures associated with direct approaches. These routes typically involve the sequential modification of functional groups.
Sequential Functionalization and Boc Protection Strategies
Multi-step strategies often begin with a starting material that has differentiated termini or can be selectively functionalized. One conceptual approach involves starting with a molecule that contains a precursor to an amine, such as a nitrile or an azide, and another functional group that can be converted to an amine.
For instance, a synthetic sequence could start with a halo-nitrile. The nitrile group can be reduced to a primary amine, which is then protected with a Boc group. The halide can subsequently be converted to an amine through methods like a Gabriel synthesis or direct amination.
Another strategy involves the use of orthogonal protecting groups. One amino group of 1,6-hexanediamine could be protected with a group that is stable under the conditions of Boc-protection, and which can be selectively removed later.
A related experimental example involves the synthesis of N-Boc protected secondary amines through a tandem direct reductive amination followed by N-Boc protection. nih.gov While this specific example leads to a secondary amine, the principle of sequential reactions in one pot demonstrates the efficiency of such multi-step strategies.
In a different context, the synthesis of other complex molecules has utilized this compound as an intermediate, implying its availability through established, albeit not always detailed, multi-step synthetic preparations. atlantis-press.com For example, a multi-step synthesis of a more complex carbamate (B1207046) involved the reaction of 2-bromo-N-tert-butyloxycarbonylethylamine with another amine, showcasing a building block approach where a mono-protected diamine fragment is pre-formed and then coupled. This highlights a strategy where a shorter, mono-protected diamine is synthesized first and then extended, which could be adapted for the synthesis of the six-carbon chain analogue.
The concept of sequential C-H functionalization, while a more advanced technique, also represents a multi-step approach where different parts of a molecule are functionalized in a specific order to build complexity. nih.gov
Introduction of the this compound Scaffold into Complex Molecular Architectures
The strategic incorporation of the this compound scaffold is a key step in the assembly of various complex molecular architectures. This bifunctional linker, possessing a protected primary amine at one end and a free primary amine at the other, provides a versatile platform for sequential chemical modifications. Its six-carbon aliphatic chain offers flexibility and appropriate spacing between different molecular moieties.
One significant application is in the synthesis of unsymmetrical diureas, which are potent inhibitors of human soluble epoxide hydrolase (sEH). mdpi.com The free amino group of tert-butyl N-(6-aminohexyl)carbamate can react selectively with an isocyanate, such as 3-fluorophenyl isocyanate, to form a urea (B33335) linkage. mdpi.com This reaction yields a product, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, which still contains the Boc-protected amine. mdpi.com This protected amine can then be deprotected and reacted with a different isocyanate to generate an unsymmetrical diurea, a class of compounds with therapeutic potential. mdpi.com
The synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate from tert-butyl (6-aminohexyl)carbamate and 3-fluorophenyl isocyanate in the presence of triethylamine in anhydrous diethyl ether has been reported with a yield of 58%. mdpi.com
Table 1: Synthesis of a Urea Derivative Using the Target Scaffold
| Reactants | Reagents | Solvent | Reaction Time | Product | Yield (%) |
| tert-butyl (6-aminohexyl)carbamate, 3-fluorophenyl isocyanate | Triethylamine | Anhydrous Et2O | 8 hours | tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | 58 |
Furthermore, the scaffold is utilized in creating bifunctional chelating agents for radiopharmaceuticals. The 2-hydrazinopyridine (B147025) moiety, for instance, is a useful linker for attaching metal ions like 99mTc to macromolecules for imaging and therapeutic purposes. nih.gov The this compound structure can be elaborated into more complex systems that incorporate such chelating groups, demonstrating its utility in building blocks for diagnostic and therapeutic agents. nih.gov For example, a related precursor, 2-(t-butoxycarbonyl hydrazine)-5-amino-pyridine, is used to synthesize potential chelates for 99mTc. nih.gov
The versatility of the Boc-protected aminohexanamine structure is also evident in its use as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). atlantis-press.com While not a direct use of the title compound, the synthesis of a key intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, highlights the importance of Boc-protected amine functionalities in the construction of complex drug molecules. atlantis-press.com
Process Optimization in this compound Preparation for Research Scale-Up
The preparation of this compound, also known as N-Boc-1,6-hexanediamine, is a critical process for its subsequent use in research and development. nih.gov Optimization of this synthesis for scale-up focuses on maximizing yield, ensuring high purity, simplifying the procedure, and minimizing the formation of the di-substituted by-product, di-Boc-1,6-hexanediamine. Several methodologies have been developed to achieve the selective mono-protection of 1,6-hexanediamine.
A widely adopted method involves the slow addition of di-tert-butyl dicarbonate (Boc2O) to a large excess of the diamine. orgsyn.org One specific procedure involves dissolving 1,6-hexanediamine in a solvent like dichloromethane (DCM) and adding a solution of Boc2O dropwise at a controlled temperature, often 0°C. rsc.org This method leverages the statistical advantage of the Boc anhydride reacting with the vast excess of unprotected diamine rather than the mono-protected product. After the reaction, a simple work-up involving washing with water and brine, followed by drying and evaporation, can yield the desired product. rsc.org One reported synthesis using a 6:1 molar ratio of hexamethylenediamine (B150038) to di-tert-butyl dicarbonate in dichloromethane resulted in a 91.66% yield of the mono-Boc protected product. rsc.org
Another approach detailed in a patent uses a 5:1:1 molar ratio of 1,6-hexanediamine, triethylamine, and Boc anhydride in DCM. google.com This room temperature reaction proceeds overnight, and after filtration and aqueous extraction, provides the product with a reported yield of 73.0%. google.com The use of triethylamine is intended to facilitate the reaction. google.com
More recent developments focus on "one-pot" procedures that offer simplicity and efficiency, which are advantageous for scale-up. scielo.org.mxresearchgate.net One such method involves the in-situ generation of one equivalent of HCl from a reagent like chlorotrimethylsilane (B32843) (Me3SiCl) or thionyl chloride (SOCl2) in anhydrous methanol. scielo.org.mxredalyc.org The HCl selectively protonates one amino group of the diamine, forming the mono-hydrochloride salt. redalyc.org This deactivates it towards reaction with the subsequently added Boc anhydride. redalyc.org The reaction mixture is then basified to liberate the free amine of the mono-protected product, which can be extracted. scielo.org.mx This method avoids the need for a large excess of the diamine and has been successfully applied to various diamines, including those with chain lengths from C2 to C8. scielo.org.mxresearchgate.net For cyclohexane-1,2-diamine, this methodology was successfully scaled up to ~4.0 grams. scielo.org.mx
Table 2: Comparison of Synthetic Methods for this compound
| Method | Key Reagents | Molar Ratio (Diamine:Boc2O) | Solvent | Key Conditions | Reported Yield (%) | Reference |
| Excess Diamine | 1,6-Hexanediamine, Boc2O | 6:1 | Dichloromethane | 0°C to room temp, 24h | 91.66 | rsc.org |
| Base-Mediated | 1,6-Hexanediamine, Boc2O, Triethylamine | 5:1 | Dichloromethane | Room temp, overnight | 73.0 | google.com |
| In-situ HCl Generation | 1,6-Hexanediamine, Boc2O, Me3SiCl | 1:1 (approx.) | Methanol | 0°C to room temp, 1h | High (not specified for C6) | scielo.org.mxresearchgate.net |
The choice of method for scale-up depends on factors such as cost of reagents, ease of handling, reaction time, and purification requirements. The excess diamine method, while high-yielding, requires the recovery of the unreacted diamine. The one-pot method using in-situ HCl generation appears highly efficient and simplifies the process, making it an attractive option for research scale-up. scielo.org.mxresearchgate.net
Chemical Reactivity and Derivatization of the Free Amino Group in Tert Butyl N 5 Aminohexyl Carbamate
Amidation Reactions and Peptide Coupling Strategies
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry and materials science. The primary amine of tert-butyl N-(6-aminohexyl)carbamate readily participates in amidation reactions, allowing for its conjugation to a wide array of carboxylic acid-containing molecules.
The success and efficiency of amide bond formation are highly dependent on the choice of coupling reagents and the reaction conditions. bachem.com Several reagents have been developed to promote these reactions, each with its own mechanism and optimal conditions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. luxembourg-bio.com The reaction mechanism begins with EDC activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack by the primary amine of tert-butyl N-(6-aminohexyl)carbamate. However, this intermediate can also rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide.
4-Dimethylaminopyridine (DMAP) is frequently used as a catalyst in conjunction with EDC. nih.govnih.gov DMAP functions as an acyl transfer agent, reacting with the activated carboxylic acid intermediate to form a highly reactive acylpyridinium species, which is then rapidly attacked by the amine. nih.gov A protocol using 1 equivalent of both EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling various amines and carboxylic acids, particularly for less reactive electron-deficient systems. nih.govnih.gov
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another popular coupling reagent belonging to the uronium/aminium salt family. frontiersin.org These reagents, which also include HATU and TBTU, require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to function. bachem.com The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the HBTU to form the HOBt active ester, which then reacts with the amine. HBTU is known for high coupling rates and minimizing side reactions. bachem.comfrontiersin.org
Table 1: Common Coupling Reagents for Amidation
| Reagent | Full Name | Function | Typical Co-Reagents/Conditions |
|---|---|---|---|
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Carboxylic acid activator, forms O-acylisourea intermediate. | HOBt (to suppress side reactions), DMAP (catalyst), various solvents (CH3CN, CH2Cl2, DMF). nih.govluxembourg-bio.com |
| DMAP | 4-Dimethylaminopyridine | Acyl transfer catalyst. | Used with EDC or other activators. nih.gov |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms active esters for efficient coupling. | Non-nucleophilic base (e.g., DIPEA, NMM) is required. bachem.comfrontiersin.org |
| HOBt | N-Hydroxybenzotriazole | Additive used with carbodiimides to form active esters, reduce racemization, and improve yields. | EDC. luxembourg-bio.com |
Reductive Amination Protocols for Secondary Amine Formation
Reductive amination is a powerful method for forming secondary amines. This process allows the primary amine of tert-butyl N-(6-aminohexyl)carbamate to be alkylated by reacting it with an aldehyde or a ketone. The reaction is a cascade process that consists of two main steps:
Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (or Schiff base) intermediate.
Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond to yield the final secondary amine. dtu.dk
This transformation can be carried out in a stepwise manner or, more conveniently, as a one-pot reaction where the imine is formed and reduced in situ. nih.gov A variety of reducing agents can be employed for the reduction step, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃). STAB is a particularly mild and selective reagent that is often favored for one-pot reductive aminations as it does not readily reduce the starting aldehyde or ketone. nih.gov The choice of catalyst can also be crucial, with systems like Ru/Nb₂O₅ showing high efficiency for reductive amination with ammonia (B1221849) and hydrogen gas. dtu.dk
Table 2: Illustrative Examples of Reductive Amination
| Carbonyl Reactant | Intermediate Imine Structure | Resulting Secondary Amine Product |
|---|---|---|
| Formaldehyde | ![]() |
![]() |
| Benzaldehyde | ![]() |
![]() |
| Acetone | 2C%3DN-R) |
2CH-NH-R) |
R represents the -(CH₂)₆NHBoc moiety.
Formation of Urea (B33335) and Thiourea (B124793) Derivatives
Urea and thiourea moieties are important functional groups in medicinal chemistry and materials science, known for their ability to form stable hydrogen bonds. nih.govacgpubs.org The primary amine of tert-butyl N-(6-aminohexyl)carbamate can be readily converted into these derivatives.
The synthesis of urea derivatives is most commonly achieved through the reaction of an amine with an isocyanate. researchgate.netnih.gov The primary amine of tert-butyl N-(6-aminohexyl)carbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an isocyanate (R-N=C=O). This reaction is typically high-yielding and proceeds under mild conditions, often just by mixing the reactants at room temperature or with gentle heating in a suitable solvent like tetrahydrofuran (B95107) (THF). acgpubs.org Similarly, thiourea derivatives can be prepared by reacting the amine with an isothiocyanate (R-N=C=S). nih.gov
Table 3: Formation of Urea Derivatives with Isocyanates
| Isocyanate Reactant | Resulting Urea Product Structure |
|---|---|
| Phenyl Isocyanate | ![]() |
| Ethyl Isocyanate | ![]() |
| Methyl Isocyanate | ![]() |
R represents the -(CH₂)₆NHBoc moiety. Ph = Phenyl, Et = Ethyl, Me = Methyl.
The formation of a urea bond from an amine and an isocyanate follows a well-established nucleophilic addition mechanism. nih.gov The key steps are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic carbonyl carbon of the isocyanate group. This electrophilicity is enhanced by the presence of two adjacent electronegative atoms (nitrogen and oxygen). This step results in the formation of a zwitterionic tetrahedral intermediate.
Proton Transfer: A rapid proton transfer occurs from the nitrogen atom of the original amine to the nitrogen atom of the original isocyanate. This step neutralizes the charges and forms the stable urea linkage.
The reactivity of the isocyanate can be tuned by the electronic nature of its substituent. nih.gov Electron-withdrawing groups attached to the isocyanate increase the electrophilicity of the carbonyl carbon, leading to a faster reaction. Conversely, electron-donating groups decrease its reactivity. nih.gov The reaction is generally very efficient and does not typically require a catalyst, although bases can sometimes be used. acgpubs.orgnih.gov
Conjugation Chemistry and Linker Applications
The free primary amino group of tert-butyl N-(5-aminohexyl)carbamate is a nucleophile that readily participates in reactions to form stable covalent bonds. This reactivity is harnessed in its application as a linker to connect different molecular entities.
The primary amine of this compound can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carbonates to form stable amide and carbamate (B1207046) linkages, respectively. These reactions are fundamental in bioconjugation for attaching this linker to proteins and other biomolecules. thermofisher.com The reaction with isocyanates also provides a route to form urea derivatives. mdpi.com
For instance, the reaction with 3-fluorophenyl isocyanate in the presence of triethylamine (B128534) yields tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate. mdpi.com Similarly, reactions with compounds like 5-oxohexanoic acid can be achieved by first activating the carboxylic acid, for example, with isobutyl chloroformate, before its reaction with the amine. nih.govresearchgate.net
Table 1: Reactions of the Free Amino Group
| Reactant | Functional Group | Product Linkage | Example Product |
| Activated Ester (e.g., NHS ester) | Amine | Amide | N-Acyl derivative |
| Activated Carbonate | Amine | Carbamate | N-Carbamoyl derivative |
| Isocyanate | Amine | Urea | N,N'-Disubstituted urea mdpi.com |
| Activated Carboxylic Acid | Amine | Amide | N-Acyl derivative nih.govresearchgate.net |
In the field of nucleic acid chemistry, this compound serves as a linker for the synthesis of modified oligonucleotides. nih.gov The free amino group can be reacted with a phosphoramidite (B1245037) derivative, a key building block in solid-phase oligonucleotide synthesis. nih.govumich.edu This allows for the incorporation of the aminohexyl linker at either the 3' or 5' end of the oligonucleotide. nih.govresearchgate.netmdpi.com
The synthesis of oligonucleotides with a 3'-amino linker is particularly advantageous as it can confer increased resistance to degradation by nucleases. researchgate.net The general strategy involves the use of phosphoramidite chemistry on a solid support. nih.gov After the synthesis of the desired oligonucleotide sequence, the Boc-protected amine can be deprotected to reveal the free amine, which can then be conjugated to other molecules of interest.
Table 2: Key Steps in Oligonucleotide Conjugation
| Step | Description |
| Phosphoramidite Reaction | The free amino group of this compound is reacted with a phosphoramidite to attach it to the solid-phase synthesis support or the growing oligonucleotide chain. nih.govumich.edu |
| Oligonucleotide Synthesis | The oligonucleotide is assembled using standard phosphoramidite chemistry. umich.edu |
| Deprotection | The Boc protecting group is removed to expose the primary amine for further conjugation. researchgate.netmdpi.com |
Deprotection Chemistry of the tert-Butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. rsc.orgacsgcipr.orgnih.govorganic-chemistry.orgtotal-synthesis.com
The most common method for the deprotection of the Boc group is through acid-catalyzed hydrolysis. nih.govfishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. rsc.orgresearchgate.netcommonorganicchemistry.com The reaction proceeds by protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine. commonorganicchemistry.comcommonorganicchemistry.com
The deprotection is typically carried out in organic solvents like dichloromethane (B109758) (DCM) or dioxane. rsc.orgresearchgate.net For example, a 4M solution of HCl in dioxane is effective for Boc deprotection. researchgate.net Alternatively, a mixture of TFA and DCM is commonly used. rsc.org The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
A study on the kinetics of HCl-catalyzed deprotection of a Boc-protected amine revealed a second-order dependence on the HCl concentration. acs.org In contrast, deprotection with TFA showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. acs.org
Table 3: Common Acidic Deprotection Reagents
| Reagent | Typical Conditions | Reference(s) |
| Trifluoroacetic Acid (TFA) | Neat or in DCM | rsc.orgresearchgate.netcommonorganicchemistry.com |
| Hydrochloric Acid (HCl) | In an organic solvent like dioxane or methanol (B129727) | rsc.orgresearchgate.net |
| Phosphoric Acid | Aqueous solution | nih.gov |
In complex syntheses involving multiple protecting groups, orthogonal deprotection strategies are crucial for selectively removing one protecting group without affecting others. nih.govorganic-chemistry.org The Boc group's acid lability makes it orthogonal to base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgtotal-synthesis.com
This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where the N-terminal α-amino group is protected with a base-labile group (like Fmoc), and the side chains of certain amino acids are protected with acid-labile groups (like Boc). sigmaaldrich.com This allows for the selective removal of the N-terminal protecting group at each step of peptide elongation without cleaving the side-chain protecting groups.
Furthermore, methods for the selective deprotection of the Boc group in the presence of other acid-sensitive groups, such as tert-butyl esters, have been developed. researchgate.net This can be achieved by carefully controlling the reaction conditions, such as the choice of acid and solvent. For instance, selective N-Boc deprotection in the presence of a tert-butyl ester has been accomplished using methanesulfonic acid in a mixture of tert-butyl acetate (B1210297) and dichloromethane. researchgate.net
More recently, thermal deprotection of N-Boc groups in continuous flow has been demonstrated as a method that avoids the use of acid catalysts, offering another layer of orthogonality. nih.govacs.org
Chemical Compound Table
Applications of Tert Butyl N 5 Aminohexyl Carbamate As a Versatile Building Block in Advanced Chemical Research
Role in Medicinal Chemistry Research as a Synthetic Intermediate
In the field of medicinal chemistry, tert-butyl N-(5-aminohexyl)carbamate serves as a crucial starting material and intermediate for the synthesis of novel compounds with potential therapeutic applications. Its utility stems from the orthogonal reactivity of its two amino groups. The free primary amine can readily participate in reactions such as amidation, alkylation, and urea (B33335) formation, while the Boc-protected amine remains unreactive. This protecting group can be selectively removed under acidic conditions to liberate the second primary amine for further functionalization.
Precursors for Novel Drug Candidate Design (excluding biological activity analysis)
The unique structure of this compound makes it an ideal precursor for the synthesis of novel drug candidates. The hexyl chain provides a flexible spacer that can be incorporated into the core structure of a molecule to orient functional groups in a desired three-dimensional arrangement.
For instance, in the synthesis of complex heterocyclic compounds, the primary amine of this compound can be reacted with a suitable electrophile to form an initial adduct. Following this, the Boc protecting group can be removed to allow for a subsequent intramolecular or intermolecular reaction, leading to the formation of a more elaborate molecular architecture. A patent in the field describes a method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate in the synthesis of the anticoagulant drug Edoxaban. google.com In this process, a related Boc-protected diamine is reacted with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to form the final product. google.com This highlights the role of such carbamates as essential building blocks in the multi-step synthesis of pharmaceutically active compounds.
The general synthetic utility is further exemplified by the synthesis of urea derivatives. For example, the closely related tert-butyl (6-aminohexyl)carbamate has been reacted with 3-fluorophenyl isocyanate to produce tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate. mdpi.com This reaction demonstrates how the primary amine of a Boc-protected diamine can be selectively transformed into a urea linkage, a common functional group in many drug candidates. This synthetic strategy allows for the systematic construction of molecules with potential therapeutic relevance.
Scaffolds for Proteolysis-Targeting Chimeras (PROTACs) Research (focus on linker chemistry)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The length and chemical nature of this linker are crucial for the efficacy of the PROTAC.
This compound and its analogs are frequently used as building blocks for the synthesis of these linkers. beilstein-journals.org The diaminohexane core provides a flexible alkyl chain that can be readily modified. The synthetic strategy typically involves coupling one end of the diamine to the target-binding moiety and the other end to the E3 ligase ligand. The Boc protecting group allows for a stepwise and controlled synthesis.
The synthesis of a PROTAC linker using a Boc-protected diamine generally follows a sequence where the free primary amine is first reacted with an activated carboxylic acid or other electrophilic functional group on one of the binding ligands. After this initial coupling, the Boc group is removed to expose the second primary amine, which is then reacted with the other binding ligand to complete the PROTAC structure. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
| Compound Name | Role in Synthesis |
| This compound | PROTAC linker precursor |
| tert-butyl N-(6-aminohexyl)carbamate | Intermediate for urea synthesis |
| tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Drug intermediate |
| 3-fluorophenyl isocyanate | Reagent for urea formation |
| ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Reagent for amidation |
Synthesis of Analogs for Structure-Activity Relationship Studies (chemical synthesis aspects only)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the properties of a lead compound. The synthesis of a series of analogs with systematic structural modifications allows researchers to understand how different parts of a molecule contribute to its activity.
This compound is a useful building block for creating such analog libraries. The ability to selectively functionalize either of the two amino groups provides a straightforward method for introducing a variety of substituents at a specific position within a molecule.
For example, starting from this compound, the primary amine can be acylated with a range of carboxylic acids to generate a library of amides. Subsequently, the Boc group can be removed, and the newly exposed amine can be further modified, for instance, by reductive amination with different aldehydes or ketones. This systematic variation of substituents allows for the exploration of the chemical space around a core scaffold. The synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate from its corresponding 6-aminohexyl analog serves as a prime example of how a specific functional group, in this case, a substituted urea, can be introduced to study its impact on molecular properties. mdpi.com This synthetic flexibility is invaluable for medicinal chemists in their efforts to design more potent and selective drug candidates.
Contributions to Polymer Chemistry and Material Science
While the primary applications of this compound are well-documented in medicinal chemistry, its bifunctional nature also presents potential for its use in polymer chemistry and material science. The presence of two reactive sites allows for its incorporation into polymer chains or for the functionalization of existing polymers.
Synthesis of Functionalized Polymers and Co-polymers
In principle, this compound could be used as a monomer in polycondensation reactions. For instance, reaction with a dicarboxylic acid could lead to the formation of a polyamide with pendant Boc-protected amine groups. The Boc groups could then be removed post-polymerization to yield a polyamine, which could be further functionalized. This approach would allow for the synthesis of polymers with a high density of reactive side chains. However, specific examples of the use of this compound in the synthesis of functionalized polymers and co-polymers are not extensively reported in the available scientific literature.
Incorporation into Biodegradable Polymer Systems for Research Applications
The incorporation of functional monomers into biodegradable polymers is a key strategy for developing advanced materials for biomedical applications. The amino groups of this compound could potentially be used to introduce reactive sites into biodegradable polymer backbones, such as polyesters or polycarbonates. For instance, it could be used as a chain extender or a comonomer in the ring-opening polymerization of lactones or cyclic carbonates. The resulting polymer would have pendant amino groups (after deprotection) that could be used for the conjugation of drugs, imaging agents, or targeting ligands. Despite this potential, there is a lack of specific research findings detailing the incorporation of this compound into biodegradable polymer systems.
Precursors for Supramolecular Assemblies and Networks
The unique structural characteristics of this compound, featuring a terminal primary amine and a carbamate-protected amine connected by a flexible hexyl chain, make it a valuable precursor in the design and synthesis of supramolecular assemblies and networks. The primary amine serves as a reactive handle for covalent modification, allowing for its incorporation into larger molecular frameworks, while the Boc-protecting group can be selectively removed under acidic conditions to reveal a second primary amine. This differential reactivity is crucial for the stepwise construction of complex, ordered structures.
Research has shown that derivatives of this compound can participate in the formation of extended networks through non-covalent interactions, particularly hydrogen bonding. For instance, related structures have been observed to form two-dimensional networks in the solid state. In these arrangements, molecules are linked by N—H···O hydrogen bonds between carbonyl groups of carbamoyl and amido functionalities and the amino groups. nih.gov Additional N—H···N hydrogen bonding can further stabilize these networks, creating well-defined supramolecular architectures. nih.gov The flexible hexyl spacer in this compound provides the necessary conformational freedom for the molecule to adopt geometries that are conducive to forming these intricate, hydrogen-bonded assemblies.
The ability to form such ordered structures is fundamental to the development of new materials with tailored properties, such as porous solids for gas storage or separation, and functional materials for sensing and catalysis. The predictable nature of hydrogen bonding, combined with the synthetic accessibility of molecules like this compound, provides a powerful strategy for the bottom-up construction of complex supramolecular systems.
Bioconjugation and Chemical Probe Development
The dual functionality of this compound, combined with its flexible aliphatic spacer, makes it an exceptionally useful linker in the field of bioconjugation and for the development of sophisticated chemical probes. Its primary amine allows for straightforward attachment to a variety of molecules, while the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation steps.
In the creation of molecular tools for biological research, the ability to covalently link different functional units is paramount. This compound and its close analog, tert-butyl N-(6-aminohexyl)carbamate, serve as versatile spacers to connect bioactive molecules, reporter groups, or affinity tags to biomolecules such as proteins or nucleic acids. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
The hexyl chain provides sufficient length and flexibility to span the distance between the two binding pockets without introducing undue steric hindrance, which is a critical consideration in the design of effective PROTACs. The general synthetic strategy involves coupling the primary amine of the carbamate (B1207046) to one of the ligands, followed by deprotection of the Boc group and subsequent coupling to the second ligand. This stepwise approach allows for the controlled assembly of the final bifunctional molecule.
Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic technique, and its efficacy is often enhanced through the use of contrast agents, typically based on gadolinium(III) chelates. nih.govnih.gov this compound is a key building block in the synthesis of targeted and high-relaxivity MRI contrast agents. The primary amine of the carbamate can be reacted with a functional group on a targeting moiety (e.g., a peptide or small molecule that binds to a specific biological target), while the Boc-protected amine, after deprotection, can be coupled to a gadolinium(III) chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
A common synthetic approach involves the "click chemistry" reaction between an azide-functionalized targeting molecule and an alkyne-modified DOTA-Gd complex. nih.gov The linker, derived from this compound, can be incorporated into either the targeting molecule or the chelator to provide the necessary spacing and attachment point. For example, the primary amine can be acylated with a molecule containing a terminal alkyne. Following Boc deprotection, the newly revealed amine can be coupled to a targeting ligand. This modular approach allows for the facile synthesis of a variety of targeted MRI contrast agents. nih.govnottingham.ac.uk
| Component | Function | Example Precursor/Moiety |
| Targeting Moiety | Binds to a specific biological target | Peptides, antibodies, small molecules |
| Linker | Connects targeting moiety and chelator | This compound |
| Chelator | Binds Gd(III) ion | DOTA, DO3A |
| Contrast Ion | Enhances MR signal | Gadolinium(III) |
The development of fluorescent probes and affinity ligands for detecting and isolating biomolecules is another area where this compound is a valuable synthetic tool. The linker serves to physically separate the fluorescent reporter group or affinity tag from the binding ligand, which helps to prevent steric hindrance and preserve the binding affinity of the ligand.
In the synthesis of fluorescent probes, the primary amine of the carbamate can be reacted with an activated form of a fluorophore, such as an N-hydroxysuccinimide (NHS) ester of a dye. Following this, the Boc group is removed to expose the terminal amine, which can then be coupled to a molecule with affinity for a specific biological target. This strategy has been employed in the creation of probes for a variety of applications, including fluorescence microscopy and flow cytometry. The flexible hexyl chain ensures that the fluorophore has sufficient mobility to avoid quenching and maintain its brightness.
Similarly, in the synthesis of affinity ligands for use in techniques like affinity chromatography, the linker is used to attach a binding molecule to a solid support. The primary amine of the carbamate can be coupled to the binding molecule, and after deprotection, the terminal amine can be reacted with an activated solid support, such as NHS-activated agarose beads. This results in the immobilization of the ligand in a manner that makes it accessible for binding to its target molecule from a complex mixture.
| Probe/Ligand Type | Components | Role of Linker |
| Fluorescent Probe | Fluorophore + Targeting Ligand | Spatially separates fluorophore and ligand to prevent steric hindrance and quenching. |
| Affinity Ligand | Solid Support + Targeting Ligand | Covalently attaches the ligand to the support while maintaining its accessibility for binding. |
Role in Combinatorial Chemistry and Library Synthesis (e.g., DNA-Encoded Libraries)
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse molecules, known as libraries, which can then be screened for biological activity. researchgate.net this compound is an ideal building block for this purpose due to its bifunctional nature, which is compatible with the "split-and-pool" synthesis strategies often employed in library construction.
A particularly powerful application of combinatorial chemistry is in the creation of DNA-encoded libraries (DELs). nih.govspringernature.com In DEL technology, each small molecule in the library is covalently attached to a unique DNA sequence that serves as an amplifiable barcode, encoding the chemical history of that specific molecule. nih.gov This allows for the screening of massive libraries (often containing billions of different compounds) in a single experiment.
The synthesis of a DEL typically involves a series of alternating chemical synthesis and DNA ligation steps. nih.gov this compound can be used as a scaffold or linker in this process. For example, the primary amine can be attached to a central scaffold, while the Boc-protected amine provides a point for diversification. In a "split-and-pool" approach, a starting material is divided into multiple portions. youtube.com In each portion, the Boc group is removed, and the resulting amine is reacted with a different building block. A unique DNA tag is then ligated to the DNA strand of each portion, encoding the identity of the building block that was just added. The portions are then pooled, mixed, and re-split for the next round of synthesis and encoding.
The use of a linker like this compound provides the necessary chemical handle for attaching a wide variety of building blocks while ensuring that the growing molecule remains attached to its DNA barcode. The flexibility and length of the hexyl chain can also be advantageous, potentially allowing the small molecule portion of the conjugate to access binding pockets on a target protein without being sterically hindered by the DNA tag. The compatibility of the Boc-protecting group with the aqueous conditions often required for DNA manipulations further enhances the utility of this compound in DEL synthesis. nih.gov
Analytical and Spectroscopic Characterization Techniques in the Synthesis of Tert Butyl N 5 Aminohexyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. For tert-butyl N-(5-aminopentyl)carbamate, the spectrum displays characteristic signals for the tert-butyl protecting group, the five-carbon alkyl chain, the carbamate (B1207046) proton (N-H), and the terminal amine protons (NH₂).
A key feature is the large singlet integrating to nine protons around δ 1.42 ppm, which is indicative of the chemically equivalent protons of the tert-butyl group. escholarship.org The protons on the carbons adjacent to the two nitrogen atoms appear as distinct multiplets. The methylene (B1212753) group next to the carbamate nitrogen (-CH₂-NHBoc) typically appears around δ 3.10 ppm, while the methylene group next to the terminal amine (-CH₂-NH₂) is found further downfield around δ 2.68 ppm. escholarship.org A broad signal corresponding to the carbamate N-H proton is also observed, often around δ 4.57-4.68 ppm. escholarship.orgnih.gov The remaining protons of the pentyl chain produce overlapping multiplets in the alkyl region (δ 1.3-1.5 ppm). escholarship.orgnih.gov
Detailed ¹H NMR spectral data are presented in the table below.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -C(CH₃)₃ | 1.42 | s | - |
| -NH- | 4.57 | br s | - |
| -CH₂-NHBoc | 3.10 | d | 6.2 |
| -CH₂-NH₂ | 2.68 | t | 6.9 |
| -NHBoc-CH₂-CH₂- | 1.44-1.51 | m | - |
| -NH₂-CH₂-CH₂- | 1.44-1.51 | m | - |
| -CH₂-CH₂-CH₂- | 1.31-1.37 | m | - |
| Data sourced from eScholarship, University of California. escholarship.org |
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the integrity of the five-carbon chain and the presence of the tert-butoxycarbonyl (Boc) group.
The spectrum for tert-butyl N-(5-aminopentyl)carbamate shows two characteristic signals for the Boc group: one for the quaternary carbon (-C(CH₃)₃) around δ 79 ppm and another for the methyl carbons (-C(CH₃)₃) around δ 28.4 ppm. nih.govd-nb.info The carbonyl carbon (C=O) of the carbamate is observed significantly downfield, typically around δ 156 ppm. The carbons of the pentyl chain are resolved according to their chemical environment, appearing in the δ 23-42 ppm range. For instance, the carbon attached to the carbamate nitrogen (-CH₂-NHBoc) is found around δ 40.3 ppm, while the carbon bonded to the terminal amine (-CH₂-NH₂) is at approximately δ 41.9 ppm (in d₆-DMSO). nih.gov
A summary of the ¹³C NMR spectral assignments is provided in the table below.
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in d₆-DMSO (ppm) |
| C=O | 156.90 | 155.9 |
| -C(CH₃)₃ | 79.89 | 79.8 |
| -C(CH₃)₃ | 29.17 | 28.3 |
| -CH₂-NHBoc | 41.33 | 40.3 |
| -CH₂-NH₂ | 42.81 | 41.9 |
| -NHBoc-CH₂-CH₂- | 30.68 | 29.8 |
| -NH₂-CH₂-CH₂- | 34.02 | 33.3 |
| -CH₂-CH₂-CH₂- | 24.90 | 23.9 |
| Data sourced from ACS Publications and eScholarship, University of California. escholarship.orgnih.gov |
Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation
Mass spectrometry is an essential technique for determining the molecular weight of a compound, thereby confirming its elemental composition and purity.
For tert-butyl N-(5-aminopentyl)carbamate (C₁₀H₂₂N₂O₂), the expected monoisotopic mass is approximately 202.17 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound is observed as its protonated molecular ion [M+H]⁺. The detection of a peak at a mass-to-charge ratio (m/z) of approximately 203 confirms the molecular weight of the target compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other molecules with the same nominal mass. For tert-butyl N-(5-aminopentyl)carbamate, the calculated m/z for the protonated molecule ([C₁₀H₂₂N₂O₂ + H]⁺) is 203.1760. Experimental HRMS data showing a measured m/z of 203.1758 provides definitive confirmation of the compound's identity and elemental composition. nih.gov
| Ion | Calculated m/z | Measured m/z | Technique |
| [M+H]⁺ | 203.1760 | 203.1758 | ESI-TOF |
| Data sourced from ACS Publications. nih.gov |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. However, as tert-butyl N-(5-aminopentyl)carbamate is typically isolated as a colorless to yellow oil or liquid, this technique is not directly applicable. nih.govnih.gov
To understand the likely solid-state behavior, one can examine the crystal structures of closely related, solid carbamates. For instance, the crystal structure of the parent compound, tert-butyl carbamate, reveals that molecules arrange into dimeric pairs through intermolecular hydrogen bonds between the carbamate's N-H and C=O groups. This demonstrates the strong hydrogen-bonding potential of the carbamate functional group, which would also be a dominant intermolecular force if tert-butyl N-(5-aminopentyl)carbamate were to be crystallized, likely involving both the carbamate and the terminal amine.
Chromatographic Methods for Product Purification and Purity Assessment
Chromatographic techniques are indispensable for both the purification of tert-butyl N-(5-aminopentyl)carbamate after synthesis and the assessment of its final purity.
During synthesis, the crude product is often purified using flash column chromatography on a silica (B1680970) gel stationary phase. google.com Elution with a solvent system, such as a gradient of chloroform (B151607) and methanol (B129727) or ethyl acetate (B1210297), effectively separates the mono-Boc-protected product from unreacted starting materials (like 1,5-diaminopentane) and the di-protected byproduct (N,N′-di-Boc-1,5-diaminopentane). nih.govgoogle.comnih.gov The progress of the separation is monitored by Thin Layer Chromatography (TLC). nih.gov
Once purified, the final purity of the compound is typically determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govbiorxiv.org Commercial suppliers often specify a purity of >97% or >98%, which is verified by these methods. nih.govsigmaaldrich.com HPLC analysis, often coupled with a mass spectrometer (LCMS), can confirm the presence of a single major peak corresponding to the target compound's retention time and molecular weight, providing a reliable measure of its purity. rsc.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of a chemical reaction. nih.gov It allows for the rapid assessment of the consumption of starting materials and the formation of the product. In the synthesis of N-Boc protected amines, TLC is used to determine the point of complete disappearance of the starting amine. nih.gov
The separation on a TLC plate depends on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. For a compound like tert-butyl N-(5-aminohexyl)carbamate, the starting diamine is significantly more polar than the mono-Boc-protected product. This difference in polarity allows for a clear separation on the TLC plate, with the product exhibiting a higher retention factor (Rƒ) value than the starting material.
Key Components of TLC Monitoring:
Stationary Phase: Commercially available plates pre-coated with silica gel 60 F254 are standard. rsc.org The 'F254' indicates the presence of a fluorescent indicator that allows for visualization of spots under UV light at 254 nm.
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of solvents is often required. For Boc-protected amines, common systems include dichloromethane (B109758)/methanol or ethyl acetate/hexane (B92381). nih.govsemanticscholar.org The ratio is optimized to achieve an Rƒ value for the product ideally between 0.3 and 0.5.
Visualization: After eluting the plate, the separated spots can be visualized. Since the carbamate is often UV active due to the carbonyl group, it can be seen under a UV lamp. Alternatively, chemical staining agents like p-anisaldehyde or potassium permanganate (B83412) can be used to visualize the spots, which is particularly useful if the starting materials are not UV active. rsc.org
| Parameter | Description | Common Examples/Values | Reference |
|---|---|---|---|
| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254 | rsc.org |
| Mobile Phase | The solvent system that moves up the plate. | Dichloromethane/Methanol (e.g., 9:1 v/v); Ethyl Acetate/Hexane (e.g., 20:80 v/v) | nih.govsemanticscholar.org |
| Visualization | Method used to see the separated spots. | UV light (254 nm), p-anisaldehyde stain, Potassium permanganate stain | rsc.org |
| Expected Result | Observation upon reaction completion. | Disappearance of the starting amine spot (lower Rƒ) and appearance of the product spot (higher Rƒ). | nih.gov |
Column Chromatography for Product Isolation
Once TLC indicates that the reaction is complete, the crude product must be purified to remove unreacted starting materials, by-products, and the coupling agent (e.g., di-tert-butyl dicarbonate). Flash column chromatography is the standard method for isolating compounds like this compound on a laboratory scale. semanticscholar.org
This technique operates on the same principles as TLC but on a larger scale, using a glass column packed with a solid adsorbent (stationary phase), through which the crude mixture is passed using a solvent system (mobile phase). The components separate based on their affinity for the stationary phase, with less polar compounds eluting first.
General Procedure for Column Chromatography:
Column Packing: The column is typically packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane. rsc.org
Loading: The crude reaction mixture is concentrated to a minimum volume, adsorbed onto a small amount of silica gel, and carefully loaded onto the top of the column bed.
Elution: The mobile phase is passed through the column. Often, a gradient elution is employed, where the polarity of the eluent is gradually increased. For instance, the elution might start with pure hexane to remove highly non-polar impurities, followed by a gradual increase in the percentage of ethyl acetate or methanol to elute the desired product. nih.govrsc.org
Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product. These fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.
| Parameter | Description | Typical System | Reference |
|---|---|---|---|
| Stationary Phase | The bulk adsorbent used for separation. | Silica gel (40-63 µm particle size) | rsc.org |
| Mobile Phase (Eluent) | Solvent system used to elute the product. | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 25%); Gradient of Methanol in Dichloromethane (e.g., 0% to 10%) | nih.govsemanticscholar.org |
| Elution Order | The general order in which compounds exit the column. | 1. Unreacted Di-tert-butyl dicarbonate (B1257347) (non-polar) 2. Product: this compound 3. Starting diamine (very polar, may remain on the column) | sciforum.net |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
After isolation, the purity of this compound must be quantitatively assessed. High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used for this purpose. bldpharm.comambeed.com It can separate the main compound from even trace-level impurities, providing a precise percentage of purity.
For carbamates, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. The analyte's retention is primarily driven by hydrophobic interactions.
Typical HPLC Setup for Purity Analysis:
Column: A C18 column is the standard choice for separating a wide range of organic molecules.
Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) in water is typically used. Buffers or modifiers like trifluoroacetic acid (TFA) are often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution.
Detector: A Diode-Array Detector (DAD) or a UV-Vis detector is commonly used, set to a wavelength where the carbamate's carbonyl group absorbs, typically around 210-220 nm. The output is a chromatogram where the area of each peak corresponds to the relative amount of that component.
| Parameter | Description | Common Conditions | Reference |
|---|---|---|---|
| Mode | Type of liquid chromatography. | Reversed-Phase (RP-HPLC) | bldpharm.com |
| Stationary Phase | The material inside the HPLC column. | C18-bonded silica | ambeed.com |
| Mobile Phase | The solvent system pumped through the column. | Gradient of Acetonitrile in Water, both containing 0.1% Trifluoroacetic Acid (TFA) | semanticscholar.org |
| Detection | Method for detecting the compound as it elutes. | UV detection at ~210 nm | bldpharm.com |
| Purity Specification | The acceptable purity level for the compound. | Typically >95% or >98% | fishersci.comanaxlab.com |
Elemental Analysis for Composition Verification
Elemental analysis is a destructive technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared with the theoretically calculated percentages based on the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and, by extension, its identity and purity. mdpi.com
For this compound, the molecular formula is C₁₁H₂₄N₂O₂. nih.gov The theoretical elemental composition can be calculated from its molecular weight (216.32 g/mol ). nih.gov The analysis is performed using a CHNS analyzer, where a sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. sciforum.net
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Reference |
|---|---|---|---|
| Carbon (C) | 61.08 | Expected to be within ±0.4% of theoretical value | mdpi.com |
| Hydrogen (H) | 11.18 | Expected to be within ±0.4% of theoretical value | mdpi.com |
| Nitrogen (N) | 12.95 | Expected to be within ±0.4% of theoretical value | mdpi.com |
Future Research Perspectives and Methodological Advancements in the Study of Tert Butyl N 5 Aminohexyl Carbamate
Development of More Efficient and Sustainable Synthetic Routes for tert-butyl N-(5-aminohexyl)carbamate
The selective mono-N-Boc protection of symmetrical diamines like 1,5-diaminohexane is a key challenge in the synthesis of this compound. Traditional methods often result in a mixture of unprotected, mono-protected, and di-protected products, necessitating tedious purification steps. Future research is geared towards developing more efficient and environmentally benign synthetic routes.
Promising advancements lie in the realm of green chemistry and process intensification . One-pot procedures that avoid the isolation of intermediates are gaining traction. For instance, the in situ generation of a mono-hydrochloride salt of the diamine, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O), has shown high yields for mono-Boc protection. scielo.org.mxbioorg.orgscielo.org.mx This method obviates the need for handling corrosive HCl gas and simplifies the procedure. scielo.org.mxbioorg.orgscielo.org.mx
Flow chemistry presents another significant opportunity for improving the synthesis of mono-Boc protected diamines. nih.gov Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can enhance selectivity and yield while minimizing waste. nih.gov This methodology allows for rapid optimization and scale-up of the synthesis, making it an attractive alternative to traditional batch processes. nih.gov
Enzymatic synthesis is also emerging as a powerful tool for developing sustainable routes to carbamates. nih.gov Biocatalysis, utilizing enzymes such as esterases and acyltransferases, can facilitate synthetic reactions in aqueous media under mild conditions, reducing the reliance on harsh organic solvents and reagents. nih.gov The promiscuous aminolysis activity of certain esterases has been exploited for the synthesis of various carbamates with high yields. nih.gov
A comparative overview of different synthetic approaches for mono-Boc protection of diamines is presented in the table below.
| Synthetic Method | Key Features | Typical Yields | Sustainability Aspects |
| Traditional Batch | Slow addition of Boc₂O to a large excess of diamine. | Variable, often moderate | High solvent usage, difficult purification. |
| One-Pot (in situ HCl) | Sequential addition of an HCl source and Boc₂O. scielo.org.mxbioorg.org | High (up to 87% for some diamines) bioorg.org | Reduced handling of hazardous materials, simplified procedure. scielo.org.mxbioorg.org |
| Flow Chemistry | Continuous reaction in a microreactor. nih.gov | Good to excellent (45-91% for various diamines) nih.gov | Precise control, enhanced safety, easy scale-up, reduced waste. nih.gov |
| Enzymatic Synthesis | Use of enzymes like esterases in aqueous media. nih.gov | High (up to 99% for some carbamates) nih.gov | Environmentally benign, mild reaction conditions, high selectivity. nih.gov |
Exploration of Novel Derivatization Chemistries for Diverse Research Applications
The presence of a free primary amine in this compound makes it an ideal substrate for a wide range of derivatization reactions, enabling the synthesis of diverse molecular architectures for various research applications.
Future research will likely focus on moving beyond traditional amide and urea (B33335) formations to explore more novel and versatile conjugation chemistries. Click chemistry , a suite of powerful and highly efficient reactions, is a prime candidate for expanding the derivatization possibilities of this compound. sigmaaldrich.comsichem.de By introducing an azide or an alkyne functionality onto the primary amine of this compound, the resulting derivative can be readily conjugated to a wide array of molecules, including biomolecules, polymers, and surfaces, that have been modified with the complementary reactive partner. sigmaaldrich.comsichem.de The high specificity and biocompatibility of click reactions make this a particularly attractive strategy for applications in chemical biology. sichem.de
Another area of exploration is the development of novel linkers and spacers with unique properties. For example, derivatization of the primary amine with moieties that are sensitive to specific stimuli (e.g., pH, light, enzymes) could lead to the creation of "smart" linkers for controlled drug release or the activation of fluorescent probes in specific biological environments.
The following table outlines potential novel derivatization strategies for this compound.
| Derivatization Strategy | Resulting Functionality | Potential Applications |
| Click Chemistry | Azide or alkyne terminated linker | Bioconjugation, materials science, drug discovery. sichem.de |
| Reductive Amination | Secondary or tertiary amine | Synthesis of complex amines, modification of biomolecules. |
| Michael Addition | Thioether or amino-succinimide linkage | Bioconjugation, hydrogel formation. |
| Isothiocyanate Coupling | Thiourea (B124793) linkage | Labeling of proteins and other biomolecules. |
Expansion of Applications in Advanced Chemical Biology and Next-Generation Material Innovation
The unique bifunctional nature of this compound makes it a valuable tool in both chemical biology and materials science. Future research is expected to significantly expand its applications in these fields.
In chemical biology , this compound serves as a versatile linker for the construction of probes, inhibitors, and drug delivery systems. Its ability to connect a targeting moiety to a payload (e.g., a drug, a fluorescent dye, or a radioisotope) is crucial for the development of targeted therapies and diagnostic agents. nih.gov For instance, derivatives of this molecule can be used to attach imaging agents to antibodies or other biomolecules for in vivo imaging and therapy. nih.gov
In the realm of next-generation material innovation , this compound can be employed for the surface modification of materials to impart new functionalities. For example, grafting this molecule onto the surface of nanoparticles or polymers can introduce primary amine groups that can be further functionalized, for instance, to attach bioactive molecules or to alter the surface properties of the material. This is particularly relevant for the development of biocompatible materials, biosensors, and drug delivery vehicles.
The free amine can also act as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of this building block can introduce pendant Boc-protected amines along the polymer chain, which can be deprotected to yield primary amines for further functionalization. This approach allows for the creation of functional polymers with tailored properties for applications in areas such as gene delivery and tissue engineering.
Integration of this compound into Automated Synthesis Platforms
This compound is an ideal building block for integration into these automated systems. Its dual functionality allows for its use in a variety of synthetic strategies, including solid-phase peptide synthesis (SPPS) . nih.govnih.govyoutube.com In automated SPPS, the primary amine of the molecule can be attached to a solid support, and the Boc-protected amine can be deprotected and coupled with amino acids to grow a peptide chain. nih.govnih.govyoutube.com
The integration of versatile building blocks like this compound into automated synthesis platforms will undoubtedly accelerate the pace of discovery in numerous scientific disciplines.
| Automated Platform | Role of this compound | Potential Outcomes |
| Solid-Phase Peptide Synthesizer | As a linker or a non-natural amino acid surrogate. nih.govnih.govyoutube.com | Rapid synthesis of peptide libraries with diverse functionalities. |
| Robotic Liquid Handlers | As a building block in solution-phase synthesis. | High-throughput synthesis of small molecule libraries for drug screening. |
| AI-Driven Synthesis Platforms | As a key node in computer-generated synthetic routes. technologynetworks.comyoutube.com | De novo design and synthesis of novel molecules with desired properties. |
Q & A
Q. What are the established synthetic routes for tert-butyl N-(5-aminohexyl)carbamate, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves reacting 5-aminohexylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to deprotonate the amine and facilitate carbamate formation . Key factors include:
- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants. DCM may offer faster reaction times at lower temperatures (0–5°C), while THF is suitable for room-temperature reactions .
- Stoichiometry : A 1:1 molar ratio of amine to tert-butyl chloroformate minimizes side products (e.g., over-alkylation). Excess base (1.2–1.5 equivalents) ensures complete deprotonation .
- Workup : Aqueous extraction (using dilute HCl or NaHCO₃) removes unreacted reagents. Yield optimization (typically 70–85%) requires careful pH control to avoid hydrolysis of the carbamate .
Q. Which analytical techniques are most effective for characterizing this compound, and what parameters are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include the tert-butyl group (δ 1.2–1.4 ppm, singlet) and carbamate NH (δ 5.5–6.0 ppm, broad, exchangeable). The hexyl chain protons appear as multiplets (δ 1.2–3.2 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 155–160 ppm, while the tert-butyl carbons appear at δ 27–30 ppm (C(CH₃)₃) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight ([M+H]⁺ expected at ~245 m/z). Fragmentation patterns should show loss of the tert-butoxy group (Δm/z = 100) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity. Retention times vary with mobile phase pH (optimal at 4.5–5.5 to stabilize the carbamate) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SIR97 provides atomic-level resolution:
- Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts. Synchrotron sources enhance weak diffraction for bulky tert-butyl groups .
- Refinement : SHELXL’s rigid-bond restraint applies to the hexyl chain’s torsion angles, preventing overfitting. Hydrogen bonding between the carbamate NH and adjacent functional groups (e.g., carbonyls) can validate packing motifs .
- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, critical for confirming the tert-butyl group’s conformation .
Q. What strategies prevent competing side reactions during synthesis under basic conditions?
Methodological Answer: Competing reactions (e.g., amine oxidation or carbamate hydrolysis) are mitigated by:
- Temperature Control : Maintaining 0–5°C suppresses base-catalyzed degradation. Pre-cooling reagents in THF/DCM is essential .
- Inert Atmosphere : Nitrogen/argon sparging prevents oxidation of the primary amine .
- Protecting Group Alternatives : For sensitive substrates, using Boc-anhydride (di-tert-butyl dicarbonate) instead of chloroformate reduces electrophilicity and side reactions .
Q. How do structural modifications to the tert-butyl group influence bioactivity and pharmacokinetics?
Methodological Answer:
- Steric Effects : Bulkier tert-butyl groups enhance metabolic stability by shielding the carbamate from esterases. Comparative studies with methyl or benzyl analogs show 2–3-fold longer plasma half-lives in rodent models .
- Electron-Withdrawing Modifications : Fluorination at the tert-butyl β-position (e.g., CF₃ substitution) increases electronegativity, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like proteases. Modifications altering LogP (e.g., adding polar groups) adjust membrane permeability, validated via Caco-2 cell assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




2C%3DN-R)


